molecular formula C18H19N5OS B2621108 6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2319847-01-1

6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2621108
CAS No.: 2319847-01-1
M. Wt: 353.44
InChI Key: JJGBBFYDFCQGPW-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, thieno[3,2-d]pyrimidine, piperidine, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate is then reacted with piperidine derivatives under specific conditions to introduce the piperidinyl group. The final step involves the incorporation of the cyclopropyl and dihydropyridazinone moieties through a series of cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and desiccants, such as calcium chloride, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16-4-3-14(12-1-2-12)21-23(16)13-5-8-22(9-6-13)18-17-15(7-10-25-17)19-11-20-18/h3-4,7,10-13H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGBBFYDFCQGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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